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molecular formula C4H9O5P B8739540 Ethyl phosphonoacetate CAS No. 35752-46-6

Ethyl phosphonoacetate

Cat. No. B8739540
M. Wt: 168.08 g/mol
InChI Key: FSJPQPQXDUGPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517858B1

Procedure details

To a solution of 1-O-octadecyl-2,2-dimethoxy-1,3-propanediol (1.92 gm, 5 mmol) and ethyl phosphonoformate (1.19 g, 5 mmol) in dry pyridine (50 mL), cooled in an ice-salt bath, was added a solution of N,N-dicyclohexylcarbodiimide (3.1 g, 15 mmol) in dry dichloromethane (20 mL). The resulting mixture was stirred at room temperature over. The mixture was filtered, and the filtrate was concentrated to dryness. The residue was flash chromatographed with a gradient of 0-10% methanol in dichloromethane to give the target compound. In a similar manner, use of ethyl phosphono-acetate resulted in the corresponding 1-O-octadecyl-2,2-dimethoxy-1,3-propane diol-3-ethylphosphonoacetate.
Name
1-O-octadecyl-2,2-dimethoxy-1,3-propanediol
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC[C:21]([O:26][CH3:27])([O:24]C)[CH2:22]O)CCCCCCCCCCCCCCCCC.[P:28](C(OCC)=O)([OH:31])([OH:30])=[O:29].N1C=CC=C[CH:38]=1>ClCCl>[P:28]([CH2:22][C:21]([O:26][CH2:27][CH3:38])=[O:24])([OH:31])([OH:30])=[O:29]

Inputs

Step One
Name
1-O-octadecyl-2,2-dimethoxy-1,3-propanediol
Quantity
1.92 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)OCC(CO)(OC)OC
Name
Quantity
1.19 g
Type
reactant
Smiles
P(=O)(O)(O)C(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
N,N-dicyclohexylcarbodiimide
Quantity
3.1 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature over
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed with a gradient of 0-10% methanol in dichloromethane
CUSTOM
Type
CUSTOM
Details
to give the target compound

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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